Tetrandrine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTKBKWTSCPRNU-KYJUHHDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178062, DTXSID70881383 | |
| Record name | S,S-(+)-Tetrandrine | |
| Source | EPA DSSTox | |
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| Record name | (+/-)-Tetrandrine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-34-3, 23495-89-8 | |
| Record name | Tetrandrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (+)-Tetrandrine | |
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| Record name | Tetrandrine | |
| Source | DrugBank | |
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| Record name | DL-Tetrandine | |
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| Record name | tetrandrine | |
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| Record name | S,S-(+)-Tetrandrine | |
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| Record name | (+/-)-Tetrandrine | |
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| Record name | Tetrandrine | |
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| Record name | TETRANDRINE, (+)- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |
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| Record name | TETRANDRINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Chemical Synthesis
Bisbenzylisoquinoline Alkaloid Core Architecture
Tetrandrine's structure is defined by two benzylisoquinoline units linked together by two ether bonds, forming a distinctive 18-membered macrocyclic ring. tandfonline.com This core architecture, designated as a berbaman-type alkaloid, is fundamental to its chemical identity. The molecule possesses the chemical formula C38H42N2O6 and is characterized by multiple methoxy (B1213986) groups attached to its aromatic rings, which contribute to its electron-rich nature. nih.gov The two tertiary nitrogen atoms within the isoquinoline (B145761) moieties provide basic centers, allowing for salt formation. nih.gov
The three-dimensional arrangement of atoms in This compound (B1684364) is crucial to its identity and bioactivity. The molecule contains two chiral centers, leading to the possibility of stereoisomers. This compound is specifically the (S,S)-enantiomer. nih.gov Its diastereomer, isothis compound, differs only in the stereochemistry at these chiral centers. nih.gov This subtle difference in absolute configuration has been shown to influence the biological effects of the compounds, highlighting the importance of stereochemistry in their molecular interactions. nih.gov
Total Synthesis Methodologies
The complex, macrocyclic structure of this compound presents a significant challenge for chemical synthesis. Researchers have developed various strategies to construct this molecule, aiming for efficiency and stereochemical control.
One notable approach is a concise and modular chemoenzymatic total synthesis. thieme-connect.com This method utilizes an enzyme-catalyzed Pictet-Spengler reaction as a key step to establish the core isoquinoline structures with high enantioselectivity. The final macrocycle is formed through an Ullman reaction, which creates one of the crucial diaryl ether linkages. thieme-connect.com Another established method is a racemic total synthesis, which has also been used as a foundation for producing novel analogues. nih.gov
For the purpose of creating derivatives, 5-bromothis compound is a vital intermediate. This compound is typically prepared by the bromination of this compound at low temperatures. The bromine atom serves as a handle for introducing a wide variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura reaction. In other derivatization strategies, intermediates like C-14 nitro this compound and the subsequent C-14 amino this compound are synthesized to allow for modifications at that position. globethesis.com
Achieving the correct regioselectivity and stereoselectivity is paramount in the total synthesis of this compound. Regioselectivity, or the control of the position of chemical bond formation, is critical during the construction of the diaryl ether linkages. Synthetic strategies must ensure that the correct aromatic rings are joined at the intended positions to form the macrocycle. Stereoselectivity, the control of the formation of stereoisomers, is crucial for obtaining the natural (S,S) configuration of this compound. nih.gov As mentioned, chemoenzymatic methods employing enzymes like norcoclaurine synthase can establish the desired stereochemistry early in the synthesis with high precision. thieme-connect.com
Strategies for Structural Modification and Derivatization
Structural modification of the this compound scaffold is a major focus of research, aiming to enhance its therapeutic properties. tandfonline.com Derivatization, the process of chemically modifying a compound to produce a new one with different properties, has been explored at several key positions on the this compound molecule. taylorandfrancis.com
Researchers have identified several positions on the this compound molecule where chemical modifications can lead to analogues with altered activities. The electron-rich nature of the benzene rings makes certain positions particularly susceptible to electrophilic substitution. nih.gov
C-5 Position: The C-5 position is a common site for modification. nih.gov Studies have shown that introducing aromatic heterocycles or hydrophobic alkyne groups at this position can significantly enhance antitumor activity. tandfonline.comnih.gov The typical strategy involves the synthesis of 5-bromothis compound, which then serves as a substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions to introduce new carbon-carbon bonds. nih.gov
C-14 Position: Modification at the C-14 position has also yielded promising results. The introduction of groups such as amides, sulfonamides, or other electron-withdrawing groups has been shown to improve the anticancer properties of the resulting derivatives. tandfonline.comnih.govrsc.orgnih.gov
C-7 Position: The methoxy group at the C-7 position is a key structural feature. Its replacement with a hydroxyl group results in the related natural product, fangchinoline (B191232). researchgate.netresearchgate.net This highlights how a seemingly minor change can lead to a different natural compound.
C-12 Position: The C-12 methoxybenzyl moiety has been identified as a site of metabolic instability. nih.govtandfonline.com Strategies to address this include deleting the methoxy group or replacing it with metabolically more stable substituents, such as trifluoromethoxy or chlorine groups. nih.gov These modifications aim to improve the pharmacokinetic profile of the analogues. tandfonline.comnih.gov
Introduction of Diverse Functional Groups (e.g., halogen, amide, sulfonamide, alkynyl, amino acid, urea)
The structural modification of this compound is a significant area of research, with efforts focused on introducing various functional groups to alter its chemical properties. Key sites for these modifications are often the C-5 and C-14 positions of the bisbenzylisoquinoline core. tandfonline.comfrontiersin.org The general strategy for C-14 modification begins with selective nitration, followed by reduction to form a C14-amino group, which serves as a versatile intermediate for introducing a wide range of functionalities. mdpi.commdpi.comresearchgate.net
Halogen Groups: Halogenated derivatives have been synthesized to investigate their biological activities. For instance, 5-bromothis compound can be prepared from this compound using a mild oxidative system involving dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr). researchgate.net This brominated intermediate can then be used in further coupling reactions. Additionally, halogenated moieties can be part of larger functional groups, such as in 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine, which has shown significant antiproliferative effects in studies. frontiersin.org
Amide and Sulfonamide Groups: The introduction of amide and sulfonamide functionalities at the C-14 position has been extensively explored. tandfonline.com A series of 14-sulfonamide and sulfonate derivatives have been designed and synthesized. nih.gov In one study, twenty-four 14-sulfonamide–this compound derivatives were created and evaluated for their cytotoxic activity. rsc.org Among these, a derivative modified with a 2-naphthalenesulfonyl group at the 14-amino position showed impressive inhibitory effects on several cancer cell lines. rsc.org Similarly, replacing the sulfonyl amide with a sulfonate group at the C-14 position has been shown to enhance cytotoxic activities. frontiersin.org
Alkynyl Groups: The introduction of alkynyl groups, typically at the C-5 position, is another strategy for derivatization. tandfonline.com A series of 5-alkynylthis compound derivatives has been synthesized using Sonogashira cross-coupling reactions. nih.gov Research has shown that many of these compounds exhibit greater cytotoxic activity than the parent this compound molecule against certain cell lines. nih.gov
Amino Acid and Urea Groups: Amino acid and urea moieties have been successfully introduced at the C-14 position to create novel derivatives. mdpi.com Using C14-aminothis compound as the starting material, researchers have synthesized series of this compound-l-amino acid derivatives and this compound-14-l-amino acid-urea derivatives. mdpi.comnih.govresearchgate.net These modifications have resulted in compounds with potent inhibitory effects on cancer cell growth. mdpi.comnih.gov In one study, a derivative (compound 3f) containing both amino acid and urea groups demonstrated particularly strong cytotoxic activity against a leukemia cell line. mdpi.comresearchgate.net
Biosynthetic Pathways and Biotechnological Production
Precursor Compounds and Initial Biosynthetic Steps (e.g., L-tyrosine pathway)
The biosynthesis of tetrandrine (B1684364) originates from the aromatic amino acid L-tyrosine. nih.gov L-tyrosine serves as the fundamental building block for a vast array of specialized plant metabolites, including the extensive family of benzylisoquinoline alkaloids. nih.govnih.gov The initial steps in the pathway convert L-tyrosine into two key intermediates, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. This conversion is accomplished through a series of enzymatic reactions involving enzymes such as tyrosine decarboxylase, tyramine (B21549) 3-hydroxylase, and tyrosine aminotransferase. nih.govyoutube.com
The core structure of BIAs is formed through a critical condensation reaction, known as the Pictet-Spengler reaction, between dopamine and 4-hydroxyphenylacetaldehyde. This reaction is catalyzed by (S)-norcoclaurine synthase (NCS), yielding the central precursor of all BIAs, (S)-norcoclaurine. nih.gov The pathway from L-tyrosine to (S)-norcoclaurine and its subsequent methylation to (S)-N-methylcoclaurine is considered a common route for many benzylisoquinoline alkaloids. nih.gov
Enzymatic Transformations and Gene Identification in Stephania tetrandra
Following the formation of (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and oxidative coupling, are required to synthesize this compound. Identifying the specific genes and enzymes responsible for these transformations in Stephania tetrandra is a key focus of ongoing research.
A pivotal and rate-limiting step in the pathway is the O-methylation of (S)-norcoclaurine at its 6-hydroxyl group to form (S)-coclaurine. nih.govnih.gov This reaction is catalyzed by the enzyme S-adenosyl-L-methionine: (S)-norcoclaurine-6-O-methyltransferase (6OMT). nih.govresearchgate.netx-mol.com The methyl group is supplied by the co-substrate S-adenosyl-L-methionine (SAM). nih.gov
Several 6OMT-like genes have been cloned from S. tetrandra. nih.govx-mol.com Functional characterization through in vitro enzyme assays confirmed that the protein St6OMT1 can effectively catalyze the conversion of (S)-norcoclaurine into (S)-coclaurine. nih.govresearchgate.netx-mol.com Another identified gene, St6OMT2, also encodes an enzyme capable of this conversion, although it exhibits different kinetic properties and may produce more by-products. nih.govnih.gov The characterization of these enzymes provides essential genetic components for use in synthetic biology applications. nih.govresearchgate.net
| Enzyme Data: St6OMT2 from Stephania tetrandra | |
| Enzyme | (S)-norcoclaurine-6-O-methyltransferase (St6OMT2) |
| Function | Catalyzes the methylation of (S)-norcoclaurine to (S)-coclaurine. nih.gov |
| Optimal pH | 6.0 nih.gov |
| Optimal Temperature | 30°C nih.gov |
| Km | 28.2 μM nih.gov |
| kcat | 1.5 s⁻¹ nih.gov |
| Half-life | 22 min at 50°C nih.gov |
| Data sourced from transcriptomic and biochemical characterization studies. nih.gov |
Beyond the initial 6-O-methylation, further methylation steps are crucial for elaborating the this compound structure. The pathway involves (S)-coclaurine N-methyltransferase (CNMT), which adds a methyl group to the nitrogen atom of (S)-coclaurine to produce (S)-N-methylcoclaurine. nih.gov Subsequently, other O-methyltransferases (OMTs) are required for further modifications. nih.gov For instance, studies on the related BIA, reticuline, in other plants have characterized 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT), highlighting the diversity of OMTs involved in this metabolic pathway. nih.gov Transcriptomic studies in S. tetrandra have identified several other unigenes encoding OMTs that are highly expressed in tissues where this compound accumulates, suggesting their potential involvement in the downstream biosynthetic pathway. nih.gov
The final and most complex step in this compound biosynthesis is the intramolecular oxidative coupling of two (S)-N-methylcoclaurine units to form the characteristic bisbenzylisoquinoline backbone. This critical transformation is catalyzed by cytochrome P450 (CYP450) enzymes. nih.govnih.gov These heme-containing monooxygenases are well-known for their ability to catalyze a wide array of complex and stereo-specific reactions in plant specialized metabolism, including ring formation and rearrangement. nih.govresearchgate.net
Research speculates that enzymes from the CYP80 family play an indispensable role in the conversion of N-methylcoclaurine to this compound. nih.gov Transcriptome analysis of S. tetrandra has identified six unigenes belonging to the CYP80 family, making them strong candidates for catalyzing the oxidative coupling step. nih.gov The catalytic versatility of CYP450 enzymes is essential for generating the vast structural diversity seen in alkaloids. nih.gov
Transcriptomic Analysis for Biosynthesis Pathway Elucidation
Transcriptomic analysis has become a powerful tool for discovering the genes involved in the biosynthesis of plant metabolites, especially for non-model organisms like S. tetrandra where genomic information is scarce. nih.govnih.gov By comparing the gene expression profiles of different tissues, such as roots and leaves, researchers can identify genes that are highly expressed in tissues with high concentrations of the target compound. nih.gov
In S. tetrandra, the roots contain significantly higher levels of this compound and its precursor fangchinoline (B191232) compared to the leaves. nih.gov Comparative transcriptome analyses between these tissues have successfully identified numerous candidate genes related to isoquinoline (B145761) alkaloid biosynthesis. nih.govnih.gov One study generated 113,338 unigenes and identified 42 candidate structural genes associated with 15 steps in BIA biosynthesis. nih.gov Another study found 79 isoquinoline alkaloid-related unigenes, of which 42 were significantly upregulated in the roots, correlating with the higher alkaloid accumulation. nih.gov These upregulated genes include those encoding key enzyme families like OMTs and CYP450s, providing a valuable genetic resource for further functional characterization and pathway reconstruction. nih.govnih.gov
| Transcriptomic Findings in Stephania tetrandra | |
| Total Unigenes Generated | 71,674 to 113,338 nih.govnih.gov |
| Annotated Unigenes | 31,994 to 79,638 nih.govnih.gov |
| Candidate BIA Biosynthesis Genes Identified | 42 structural genes nih.gov |
| Upregulated Genes in Roots (vs. Leaves) | 42 isoquinoline alkaloid-related unigenes nih.gov |
| Key Enzyme Families Identified | (S)-norcoclaurine-6-O-methyltransferase (6OMT), O-methyltransferases (OMTs), Cytochrome P450s (CYP80 family) nih.govnih.govnih.gov |
| Data compiled from comparative transcriptome analyses of S. tetrandra tissues. |
Metabolic Engineering and Synthetic Biology Approaches for Heterologous Production
The identification of key biosynthetic genes opens the door for metabolic engineering and synthetic biology approaches to produce this compound outside of its native plant host. nih.govnih.gov These strategies aim to overcome the limitations of agricultural production and chemical synthesis by creating microbial "cell factories"—typically bacteria like Escherichia coli or yeast like Saccharomyces cerevisiae—that are engineered to produce the desired compound. nih.govlbl.gov
This process involves introducing the identified biosynthetic genes from S. tetrandra (e.g., genes for NCS, 6OMT, CNMT, and CYP450s) into a host microorganism. nih.govlbl.gov The host's native metabolism is often further engineered to optimize the supply of precursor molecules, such as L-tyrosine, to enhance the final product yield. lbl.govresearchgate.net While the complete heterologous production of a complex molecule like this compound is challenging, the successful engineering of pathways for other complex plant-derived molecules, such as artemisinin (B1665778) and other isoquinoline alkaloids, demonstrates the feasibility of this approach. nih.govlbl.gov The ongoing discovery of this compound biosynthetic genes is a critical step toward developing engineered bio-factories for its sustainable and on-demand production. nih.govx-mol.com
In vitro Plant Cell and Hairy Root Culture Systems for Constituent Production
The conventional acquisition of this compound from its natural source, the root of Stephania tetrandra S. Moore, is challenged by factors such as the plant's slow growth and the increasing scarcity of wild resources. maxapress.combiorxiv.org To address these limitations and establish a consistent and sustainable supply, biotechnological approaches using in vitro plant culture systems have been explored. researchgate.netnih.gov These technologies, including plant cell and hairy root cultures, offer controlled environments for the production of valuable secondary metabolites, independent of geographical and seasonal variations. nih.govsinica.edu.tw
Research into these systems aims to optimize growth and secondary metabolite accumulation. mdpi.com Hairy root cultures, induced by Agrobacterium rhizogenes, are particularly noted for their genetic stability and rapid growth, making them an excellent alternative for producing plant-derived compounds. researchgate.net Similarly, undifferentiated plant cell (callus) cultures are investigated for their potential to synthesize key alkaloids. sinica.edu.tw
Detailed Research Findings
Hairy Root Cultures of Stephania tetrandra
A significant breakthrough has been the establishment of Agrobacterium rhizogenes-mediated hairy root cultures of S. tetrandra. maxapress.combiorxiv.org In one study, using the A. rhizogenes strain C58C1, researchers successfully induced hairy roots from leaf explants. researchgate.net These cultures exhibited robust growth, with the biomass increasing tenfold over a 50-day cultivation period in a 1/2 MS liquid medium. maxapress.com The accumulation of this compound in these roots was found to be time-dependent, reaching its peak content at day 50. maxapress.combiorxiv.org This demonstrates that hairy root culture is a practical and effective method for this compound production. biorxiv.org
Table 1: this compound Production in S. tetrandra Hairy Root Culture Over 50 Days
| Culture Duration (Days) | Biomass Increase Factor | This compound Content (mg/g DW) |
|---|---|---|
| 50 | 10x | 8.382 ± 0.160 |
Data derived from studies establishing A. rhizogenes-mediated hairy root cultures. maxapress.combiorxiv.org
Further investigations have focused on optimizing the culture medium to enhance both biomass and this compound yield. A study utilizing a three-step optimization process on woody plant medium (WPM) revealed that specific concentrations of ammonium (B1175870) nitrate, calcium nitrate, and sucrose (B13894) could significantly influence production outcomes. researchgate.netmdpi.com The optimization for biomass resulted in a 1.47-fold increase in hairy root growth, while a separate optimization for this compound production led to a 1.37-fold increase in the compound's yield. mdpi.com Interestingly, the conditions that maximized biomass did not maximize this compound production, highlighting the distinct metabolic phases for growth and secondary metabolite synthesis. mdpi.com
Table 2: Optimization of Woody Plant Medium (WPM) for S. tetrandra Hairy Root Culture
| Optimization Target | Ammonium Nitrate (mg/L) | Calcium Nitrate (mg/L) | Sucrose (g/L) | Hairy Root Biomass (g dw/L) | This compound Yield (mg/L) |
|---|---|---|---|---|---|
| Control (Unoptimized WPM) | 400 | 556 | 30 | 6.61 | ~51.4 |
| Enhanced Biomass | 631.96 | 651 | 41.35 | 9.75 | 48.49 |
| Enhanced this compound | 550.31 | 862.88 | 25.89 | Not Maximized | 70.48 |
Data from a study involving a three-step optimization of medium components. researchgate.netmdpi.comresearchgate.netresearcher.life
Elicitation, the use of signaling molecules to trigger defense responses and secondary metabolism, has also been explored. The application of methyl jasmonate (MJ) to S. tetrandra hairy root cultures has been shown to increase the content of certain alkaloids, indicating another avenue for enhancing production. maxapress.comresearchgate.net
Plant Cell (Callus) Cultures
In addition to hairy roots, callus cultures of S. tetrandra have been developed for alkaloid production. sinica.edu.tw Studies have shown that leaf explants are highly suitable for inducing callus. sinica.edu.tw One successful protocol involved using MS medium supplemented with the cytokinins 6-benzyl amino purine (B94841) (BAP) and Thidiazuron (TDZ). sinica.edu.tw The addition of substances like casein hydrolysate and coconut milk to the culture medium was found to enhance the accumulation of both fangchinoline and this compound. researchgate.net
Molecular and Cellular Mechanisms of Action
Modulation of Ion Channels and Transporters
Tetrandrine (B1684364) exerts significant influence over the activity of several ion channels and transporters, which is central to many of its observed cellular effects. These interactions include the antagonism of calcium channels and the inhibition of critical transport pumps.
Calcium Channel Antagonism (L-type, T-type)
This compound is recognized as a wide-spectrum calcium channel blocker, demonstrating inhibitory effects on both L-type and T-type voltage-gated calcium channels. nih.govabmole.com In ventricular cells, this compound has been shown to inhibit both T- and L-type calcium channel currents in a manner that is both concentration-dependent and reversible, without altering the current-voltage relationship of these channels. nih.gov This suggests that this compound acts as a calcium channel antagonist in these cells. nih.gov
The inhibitory action of this compound on L-type calcium channels contributes to its ability to lower blood pressure. wikipedia.org Studies on vascular smooth muscle cells have revealed that this compound inhibits the increase in intracellular calcium and L-type voltage-dependent calcium channel currents induced by potassium chloride. nih.gov This indicates that the vasodilatory effect of this compound is mediated through the inhibition of calcium influx via these channels. nih.gov Furthermore, electrophysiological and radioligand binding studies have suggested that this compound's binding site on the L-type calcium channel is located at the benzothiazepine (B8601423) receptor on the α1-subunit. nih.gov
In addition to L-type channels, this compound also blocks voltage-dependent T-type calcium channels. nih.gov This dual-blocking action is considered a primary mechanism for its effects in the treatment of cardiovascular conditions like hypertension. nih.gov T-type calcium channels, which are low voltage-activated, play a role in the rhythmic bursting of action potentials in cardiac pacemaker cells and neurons. wikipedia.org
Two-Pore Channel 2 (TPC2) Inhibition and Associated Cellular Processes
A key mechanism of action for this compound is its ability to block the two-pore channel 2 (TPC2), an intracellular calcium/cation channel located in the membranes of endolysosomal compartments. nih.gov This inhibition occurs at low micromolar concentrations. nih.gov this compound antagonizes both NAADP- and PI(3,5)P2-mediated signaling at TPC2. nih.gov
The inhibition of TPC2 by this compound has been linked to several significant cellular processes. TPC2 is implicated in the proliferation of both normal and cancerous cells. explorationpub.com Knockdown of TPC2 has been shown to decrease proliferation in various cancer cell lines in vitro and abrogate tumor growth in vivo. explorationpub.com Furthermore, TPC2 inhibition can affect cellular energy metabolism. uni-muenchen.de
Recent research has also identified the lysosomal integral membrane protein-2 (LIMP-2) as a direct target of this compound. researchgate.net this compound binds to LIMP-2, which in turn regulates NAADP-dependent calcium release through TPCs. researchgate.net This interaction inhibits the transport of lysosomal cholesterol and sphingosine (B13886), altering lipid metabolism. researchgate.net Interestingly, the restoration of sphingosine can rescue NAADP-dependent calcium release in cells treated with this compound, indicating a sphingosine-dependent lysosomal calcium pathway regulated by LIMP-2. researchgate.net
Moreover, the inhibition of TPC2 by this compound has been shown to have effects on the autophagy-lysosomal pathway. By correcting lysosomal Ca2+ dyshomeostasis, this compound can restore the acidity of the lysosome and the functionality of the autophagy-lysosomal pathway. nih.gov This mechanism has been observed to be beneficial in the context of amyloid plaque clearance in models of Alzheimer's disease. nih.gov TPC2 inhibition has also been linked to a reduction in neuroinflammation. nih.gov
P-glycoprotein (P-gp) Efflux Pump Inhibition and its Mechanistic Role
This compound is a potent inhibitor of the P-glycoprotein (P-gp) efflux pump, a transmembrane protein that actively transports a wide range of substrates out of cells. nih.govnih.govspandidos-publications.com This inhibition is a key mechanism in reversing multidrug resistance (MDR) in cancer cells, a phenomenon often caused by the overexpression of P-gp. nih.govresearchgate.net
The mechanistic role of this compound in P-gp inhibition involves direct binding to the protein. nih.gov This interaction competitively inhibits the binding of other P-gp substrates, such as anticancer drugs, thereby increasing their intracellular accumulation and enhancing their cytotoxic effects. nih.govnih.gov For example, this compound has been shown to increase the intracellular concentration of vincristine (B1662923) and doxorubicin (B1662922) in MDR cancer cells. nih.govresearchgate.net
Furthermore, this compound's interaction with P-gp can also stimulate the ATPase activity of the pump, which is a characteristic of many P-gp inhibitors. researchgate.net Some novel derivatives of this compound have also been shown to not only inhibit the transport function of P-gp but also to downregulate its expression at the protein level, further contributing to the reversal of MDR. researchgate.net
Regulation of Intracellular Signaling Pathways
Beyond its effects on ion channels and transporters, this compound also modulates critical intracellular signaling pathways that are often dysregulated in disease states. These include the PI3K/AKT/mTOR axis and the Wnt/β-catenin pathway, both of which are central to cell growth, proliferation, and survival.
Phosphoinositide 3-Kinase/AKT/Mechanistic Target of Rapamycin (B549165) (PI3K/AKT/mTOR) Axis Modulation
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its hyperactivation is a common feature of many cancers. nih.govfrontiersin.org this compound has been shown to inhibit this pathway in various cancer cell models. nih.gov
In gastric cancer cells, this compound treatment effectively suppresses proliferation, invasion, and migration in a dose-dependent manner. nih.gov This is accompanied by the inactivation of the PI3K/AKT/mTOR pathway. nih.gov Specifically, this compound has been observed to inhibit the phosphorylation of key components of this pathway, including PDK1 and AKT at both Serine 308 and Serine 473, in human colorectal adenocarcinoma cells. researchgate.net
The modulation of this pathway by this compound leads to downstream effects on proteins involved in cell proliferation and invasion. For instance, this compound has been shown to suppress the expression of proliferation-associated protein PCNA and matrix metalloproteinases MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix and facilitate cell invasion. nih.gov The inhibitory effects of this compound on these proteins can be partially rescued by the use of AKT or mTOR inhibitors, further confirming the role of the PI3K/AKT/mTOR pathway in mediating the anti-cancer effects of this compound. nih.gov
| Cell Line | Effect of this compound | Molecular Mechanism | Reference |
|---|---|---|---|
| BGC-823 and MKN-45 (Gastric Cancer) | Suppressed proliferation, invasion, and migration | Inactivation of PI3K/AKT/mTOR signaling | nih.gov |
| HT29 (Colorectal Adenocarcinoma) | Inhibited EGF-induced invasion and migration | Inhibited phosphorylation of p-PDK1, p-PI3K, p-AKT (S308), and p-AKT (S473) | researchgate.net |
Wnt/β-Catenin Pathway Interference
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a well-established driver in the initiation and progression of several cancers, most notably colorectal cancer. nih.govfrontiersin.orgmdpi.com this compound has been demonstrated to interfere with this pathway, contributing to its anti-tumor activity. nih.govnih.gov
In human colorectal cancer cells, this compound treatment leads to a decrease in the protein level of β-catenin, a central effector of the Wnt pathway. nih.govnih.gov This reduction in β-catenin is confirmed by reporter assays for T-cell factor/lymphocyte enhancer factor (TCF/LEF), the transcription factors that partner with nuclear β-catenin to activate target gene expression. nih.govnih.gov Consequently, the expression of c-Myc, a key target gene of the Wnt/β-catenin pathway that promotes cell proliferation, is also reduced. nih.gov
The significance of this pathway interference is highlighted by the observation that colorectal cancer cells with a deleted oncogenic β-catenin allele are less sensitive to the inhibitory effects of this compound on proliferation, viability, and tumor growth in xenograft models. nih.govnih.gov This strongly suggests that the anti-cancer effects of this compound in this context are, at least in part, mediated through its targeting of β-catenin activity. nih.govnih.gov
| Cancer Type | Effect of this compound | Key Molecular Finding | Reference |
|---|---|---|---|
| Human Colorectal Cancer | Suppresses tumor growth, reduces migration and invasion, induces apoptosis | Decreased β-catenin protein level; Reduced c-Myc expression | nih.govnih.gov |
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Interactions (e.g., p38 MAPK, c-JNK)
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. youtube.com Research indicates that this compound's interaction with this pathway is multifaceted, often involving the activation of stress-activated protein kinases like p38 MAPK and c-Jun N-terminal kinase (JNK).
In glucocorticoid-resistant human leukemia Jurkat T cells, treatment with this compound led to an increased phosphorylation of JNK and p38, contributing to the induction of apoptosis. nih.gov Similarly, studies on human gastric cancer SGC-7901/VCR cells demonstrated that the combination of this compound and vincristine induced apoptosis through the activation of the p38 and JNK signaling pathways. sciopen.com The pro-apoptotic effect was attenuated when inhibitors for p38 (SB203580) or JNK (SP600125) were used, highlighting the critical role of these kinases. sciopen.com
Conversely, in certain contexts, this compound can inhibit MAPK pathways. In lipopolysaccharide (LPS)-induced BV2 microglial cells, this compound was found to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway, while not affecting p38 or JNK phosphorylation in this specific model. nih.gov Furthermore, in a model of IgA nephropathy, this compound was observed to decrease the phosphorylation of p38, JNK, and ERK in human mesangial cells, thereby inhibiting cell proliferation. nih.gov This suggests that this compound's effect on the MAPK pathway is context-dependent, varying with cell type and stimulus.
Table 1: Effects of this compound on MAPK Signaling Pathways in Different Cell Lines
| Cell Line | Effect on MAPK Pathway | Observed Outcome | Reference |
| Jurkat T cells | Increased phosphorylation of JNK and p38 | Apoptosis induction | nih.gov |
| SGC-7901/VCR | Activation of p38 and JNK | Sensitization to vincristine-induced apoptosis | sciopen.com |
| BV2 microglia | Inhibition of ERK1/2 phosphorylation | Suppression of microglial activation | nih.gov |
| Human Mesangial Cells | Decreased phosphorylation of p38, JNK, and ERK | Inhibition of cell proliferation | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Phosphorylation Regulation
The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and migration, and its dysregulation is common in various cancers. researchgate.netresearchgate.net this compound has been identified as an inhibitor of EGFR signaling. Studies have shown that this compound can block the phosphorylation of EGFR, thereby attenuating its downstream effects. researchgate.netnih.gov
In HT29 human colorectal adenocarcinoma cells, this compound was observed to suppress the phosphorylation of EGFR induced by epidermal growth factor (EGF). nih.gov This inhibition extended to downstream signaling molecules, including phosphoinositide 3-kinase (PI3K) and Akt. researchgate.netnih.gov Research using the JB6 mouse epidermal cell line further confirmed that this compound significantly blocks EGF-induced cell transformation by inhibiting the phosphorylation of ERKs, which are downstream of EGFR. nih.gov This indicates that this compound's anti-proliferative effects are, at least in part, mediated through the downregulation of the EGFR signaling cascade. researchgate.netnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses and cell survival. youtube.comyoutube.com this compound has demonstrated significant inhibitory effects on this pathway. nih.gov Research in rat alveolar macrophages revealed that this compound can inhibit the activation of NF-κB induced by various stimuli, including lipopolysaccharide (LPS) and silica (B1680970). nih.gov
The mechanism underlying this inhibition involves the suppression of the degradation of IκBα, a cytoplasmic inhibitor protein that sequesters NF-κB in the cytoplasm. youtube.comnih.gov By preventing IκBα degradation, this compound effectively blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of NF-κB-dependent genes. nih.gov This inhibitory action on the NF-κB pathway contributes to the anti-inflammatory properties of this compound. nih.govjst.go.jp In studies on ventricular remodeling, this compound was shown to diminish the inflammatory response by suppressing the Angiotensin II-activated NF-κB pathway. jst.go.jp
Reactive Oxygen Species (ROS) Generation and Downstream Signaling
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as both damaging agents and important signaling molecules. mdpi.comyoutube.com this compound has been shown to induce the generation of ROS in certain cancer cells, which in turn triggers downstream signaling events leading to cell death. nih.govnih.gov
In human nasopharyngeal carcinoma cells (NPC-TW 076), this compound treatment led to a significant, time-dependent increase in ROS production. nih.gov This increase in ROS was linked to the induction of apoptosis. nih.gov Similarly, in U937 leukemia cells, this compound was found to induce oxidative stress. nih.gov Studies on cardiac hypertrophy have also highlighted this compound's ability to block excess ROS production induced by stimuli like angiotensin II, suggesting a role in protecting against oxidative stress-dependent signaling. nih.gov The generation of ROS can activate other signaling pathways, such as the MAPK pathway, creating a cascade that ultimately contributes to the cellular response to this compound. nih.gov
Induction of Programmed Cell Death
This compound is a potent inducer of programmed cell death, primarily through the mechanism of apoptosis. spandidos-publications.comnih.govnih.gov
Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis. youtube.com this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. spandidos-publications.comnih.gov
The intrinsic pathway is triggered by cellular stress and involves the mitochondria. youtube.com this compound has been shown to induce the loss of mitochondrial membrane potential and promote the release of cytochrome c from the mitochondria into the cytosol. spandidos-publications.comnih.gov This release is a critical step in the activation of the apoptotic cascade. The process is also regulated by the Bcl-2 family of proteins, with this compound treatment leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. spandidos-publications.com
The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors. youtube.com This leads to the activation of initiator caspases, such as caspase-8. spandidos-publications.comnih.gov Studies have demonstrated that this compound can activate caspase-8, indicating its ability to engage the extrinsic apoptotic pathway. nih.govnih.gov
Table 2: Key Events in this compound-Induced Apoptosis
| Apoptotic Event | Pathway | Key Proteins Involved | Reference |
| Mitochondrial Membrane Potential Loss | Intrinsic | - | nih.gov |
| Cytochrome c Release | Intrinsic | Cytochrome c | spandidos-publications.comnih.gov |
| Upregulation of Pro-Apoptotic Proteins | Intrinsic | Bax, Bid | spandidos-publications.com |
| Downregulation of Anti-Apoptotic Proteins | Intrinsic | Bcl-2, Bcl-xL | spandidos-publications.com |
| Caspase-8 Activation | Extrinsic | Caspase-8 | nih.govnih.gov |
Caspase Cascade Activation (e.g., Caspase-3, -7)
A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. uni.lu this compound triggers a caspase cascade, leading to the execution of the apoptotic program. spandidos-publications.comnih.gov The activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), converges on the activation of effector caspases, including caspase-3 and caspase-7. nih.govnih.gov
Multiple studies have confirmed that this compound treatment leads to the robust activation of caspase-3. nih.govnih.govuni.lu Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov Evidence shows that this compound induces the cleavage of PARP, further confirming the activation of the caspase cascade. nih.govuni.lu The activation of these caspases is a critical mechanism through which this compound exerts its pro-apoptotic effects in various cancer cell lines, including those from bladder, oral, and prostate cancers. nih.govnih.govuni.lu
Autophagy Induction Mechanisms
This compound is recognized as a potent inducer of autophagy, a cellular process involving the degradation of cellular components through the lysosomal pathway. bohrium.comnih.gov This process can lead to autophagic cell death, particularly in apoptosis-resistant cancer cells. bohrium.comnih.gov this compound's ability to induce autophagy has been observed across multiple cancer cell lines, where it promotes the formation of autophagosomes and enhances autophagic flux. bohrium.comnih.gov The underlying mechanisms are multifaceted, involving both mTOR-dependent and independent signaling pathways.
A primary mechanism through which this compound induces autophagy is by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. bohrium.comnih.gov mTOR is a key negative regulator of autophagy. frontiersin.org In several cancer cell lines, including breast and pancreatic cancer, this compound treatment leads to the inactivation of mTOR. nih.govresearchgate.net This is evidenced by the dephosphorylation of its downstream effectors, such as p70S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.govfrontiersin.org The inhibition of the mTOR pathway by this compound effectively removes its suppressive effect on autophagy, thereby initiating the autophagic process. nih.gov In some cell types, this mTOR inhibition is independent of the upstream AMPK signaling pathway, which is a common route for autophagy induction by nutrient deprivation. bohrium.comnih.gov
A novel mechanism for this compound-induced autophagy involves the direct inhibition of Protein Kinase C-alpha (PKC-α). bohrium.comnih.gov Kinase profiling screens have identified PKC-α as a primary target of this compound, with the compound significantly inhibiting its enzymatic activity. nih.govresearchgate.net This inhibitory action on PKC-α leads to the induction of autophagy. nih.gov Studies have shown that the knockdown of PKC-α mimics the effect of this compound, inducing autophagy, while the activation of PKC-α can counteract this compound-mediated autophagy. nih.gov This PKC-α-mediated pathway appears to work in concert with mTOR inhibition to promote a robust autophagic response in cells treated with this compound. bohrium.comnih.gov
Influence on Cell Cycle Progression
This compound exerts significant influence over cell cycle progression, primarily by inducing a halt in the cell division cycle, which prevents cancer cell proliferation. nih.govspandidos-publications.com This cytostatic effect is a key component of its anticancer activity.
G0/G1 Phase Cell Cycle Arrest
A predominant effect of this compound on the cell cycle is the induction of arrest in the G0/G1 phase. nih.govsemanticscholar.org This has been consistently observed in a variety of cancer cells, including colon carcinoma, prostate cancer, and leukemia cells. nih.govsemanticscholar.orgaacrjournals.org By arresting cells in G1, this compound prevents them from entering the S phase (DNA synthesis), thereby blocking proliferation. nih.gov
This G1 arrest is orchestrated by this compound's modulation of key cell cycle regulatory proteins. Research shows that this compound treatment leads to a marked down-regulation of G1-S specific cyclins, such as cyclin D1 and cyclin E, and their partner cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6. nih.govnih.govspandidos-publications.com For example, in human colon carcinoma cells, this compound was found to directly inhibit the kinase activity of the CDK2/cyclin E complex and CDK4, and also promote the degradation of CDK4, CDK6, and cyclin D1. nih.govresearchgate.net Concurrently, this compound increases the expression of CDK inhibitors (CKIs), such as p21 and p27. semanticscholar.orgaacrjournals.org These proteins bind to and inhibit the activity of cyclin-CDK complexes, effectively putting a brake on G1 phase progression. aacrjournals.org
Table 2: Effect of this compound on G1 Phase Cell Cycle Regulators
| Cell Line | Protein | Effect of this compound | Reference |
| Human Colon Carcinoma (HT-29, HCT116) | Cyclin D1 | Decreased | nih.gov, nih.gov |
| Human Colon Carcinoma (HT-29, HCT116) | CDK2 | Inhibited/Decreased | nih.gov |
| Human Colon Carcinoma (HT-29, HCT116) | CDK4 | Inhibited/Decreased | nih.gov, nih.gov |
| Human Colon Carcinoma (HT-29, HCT116) | CDK6 | Decreased | nih.gov |
| Human Colon Carcinoma (HCT116) | p21 | Increased | nih.gov |
| Mouse Endothelial (EOMA) | Cyclin D | Decreased | spandidos-publications.com, nih.gov |
| Mouse Endothelial (EOMA) | Cyclin E | Decreased | spandidos-publications.com, nih.gov |
| Prostate Cancer (LNCaP) | p21 | Increased | aacrjournals.org |
| Prostate Cancer (LNCaP) | p27 | Increased | aacrjournals.org |
| Leukemia (NB4) | p21 | Increased | semanticscholar.org |
| Leukemia (NB4) | p27 | Increased | semanticscholar.org |
G2/M Phase Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest at the G2/M phase in various cancer cell lines. In hepatocellular carcinoma (HCC) cells, for instance, this compound treatment leads to a suppression of cell cycle progression, specifically causing an accumulation of cells in the G2/M phase. spandidos-publications.comnih.gov This effect is a key mechanism behind its ability to inhibit cancer cell proliferation. spandidos-publications.comnih.gov Studies on the leukemia cell line K562 also show that treatment with this compound can arrest the cell cycle at the G2 stage. frontiersin.org
Furthermore, in certain cancer cell types that have mutated p53, such as MCF-7/ADR and HT-29 cells, this compound has been shown to be a potent abrogator of the G2 checkpoint. nih.gov Following irradiation, these cells typically arrest in the G2/M phase. However, the addition of this compound can override this arrest, compelling the cells to enter mitosis prematurely. nih.gov This is evidenced by an increase in the proportion of cells in the M phase and a reversal of the radiation-induced decrease in cyclin B1 and Cdc2 levels. nih.gov This disruption of the G2 checkpoint by this compound enhances the lethal effects of radiation in these p53-mutant cancer cells. nih.gov
Cyclin and Cyclin-Dependent Kinase (CDK) Regulation (e.g., p21 WAF1/CIP1, p27(kip1), Cyclin D, Cyclin E)
This compound exerts significant control over the cell cycle through the intricate regulation of cyclins and cyclin-dependent kinases (CDKs). A primary mechanism of this compound is the induction of G1 phase cell cycle arrest. nih.govspandidos-publications.com This is achieved through multiple convergent pathways that ultimately impact the activity of G1-S specific CDKs. nih.gov
In human colon carcinoma cells, this compound has been shown to directly inhibit the activity of purified CDK2/cyclin E and CDK4. nih.gov It also prompts the proteasome-dependent degradation of key cell cycle proteins including CDK4, CDK6, and cyclin D1. nih.gov Concurrently, in cells with wild-type p53, this compound can increase the expression of p53 and the CDK inhibitor p21Cip1/WAF1. nih.gov The upregulation of p21 has also been observed in prostate cancer cells following this compound treatment. nih.gov
Furthermore, in pancreatic cancer cells, this compound treatment leads to an increase in the levels of both p21Cip1/Waf1 and another CDK inhibitor, p27Kip1. spandidos-publications.com While it doesn't affect the protein levels of CDK4/6, it does decrease the levels of cyclin D1. spandidos-publications.com Interestingly, the increase in p27Kip1 is not due to transcriptional changes but rather to the downregulation of Skp2, an E3 ligase that specifically targets p27Kip1 for degradation. spandidos-publications.com
In mouse endothelial cells, this compound induces G1/S arrest by downregulating the expression of cyclin D1, cyclin D2, cyclin E1, cyclin E2, CDK2, CDK4, and CDK6. researchgate.net This effect is linked to the generation of reactive oxygen species (ROS), as pretreatment with a ROS inhibitor can block the this compound-induced downregulation of these cyclins and CDKs. researchgate.net
The following table summarizes the regulatory effects of this compound on key cell cycle proteins:
| Cell Line Type | This compound's Effect | Regulated Proteins | Reference |
| Human Colon Carcinoma | Induces proteasome-dependent degradation | CDK4, CDK6, Cyclin D1 | nih.gov |
| Human Colon Carcinoma | Increases expression | p53, p21Cip1 | nih.gov |
| Pancreatic Cancer | Increases protein levels | p21Cip1/Waf1, p27Kip1 | spandidos-publications.com |
| Pancreatic Cancer | Decreases protein levels | Cyclin D1 | spandidos-publications.com |
| Pancreatic Cancer | Downregulates E3 ligase | Skp2 | spandidos-publications.com |
| Mouse Endothelial Cells | Downregulates expression | Cyclin D1, Cyclin D2, Cyclin E1, Cyclin E2, CDK2, CDK4, CDK6 | researchgate.net |
| Prostate Cancer | Increases protein levels | p21, p27 | nih.gov |
Modulation of Cell Proliferation and Angiogenesis
This compound demonstrates significant capabilities in modulating cell proliferation and angiogenesis, both of which are critical processes in tumor growth and metastasis. It has been shown to inhibit the proliferation of a variety of cancer cells, including those of the breast, colon, and liver. nih.govnih.govyoutube.com For instance, in human breast cancer cell lines SUM-149 and SUM-159, this compound inhibits proliferation with IC50 values of 15.3 µM and 24.3 µM, respectively. youtube.com In hepatocellular carcinoma cells, this compound's anti-proliferative effect is mediated through the induction of G2/M phase cell cycle arrest. nih.gov
The anti-angiogenic properties of this compound are also well-documented. Angiogenesis, the formation of new blood vessels, is essential for supplying tumors with nutrients and oxygen. This compound has been found to inhibit several key steps in the angiogenic process. In studies using human umbilical vein endothelial cells (HUVECs), this compound was shown to inhibit proliferation, migration, and tube formation. It also has a cytotoxic effect on endothelial cells. The anti-angiogenic activity of this compound is further supported by in vivo studies where it has been shown to reduce vascular density in tumor xenograft models. researchgate.net
The molecular mechanisms underlying these effects involve the targeting of key signaling pathways and growth factors. This compound has been found to inhibit the expression of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), both of which are potent angiogenic factors. It also interferes with the ERK pathway in HUVECs, which is involved in endothelial cell proliferation. In mouse endothelial cells, this compound's anti-proliferative and anti-angiogenic effects are mediated through the ROS/Akt pathway. researchgate.net
Inhibition of Cell Migration, Invasion, and Metastasis
A crucial aspect of this compound's anti-cancer activity is its ability to inhibit cell migration, invasion, and metastasis, the processes by which cancer spreads to other parts of the body. spandidos-publications.com Studies have shown that this compound can suppress the migration and invasion of various cancer cell types, including renal cell carcinoma, prostate cancer, and nasopharyngeal carcinoma. nih.gov
In human colon cancer SW620 cells, this compound has been demonstrated to inhibit cell mobility, adhesion, migration, and invasion. spandidos-publications.com This inhibitory effect on migration and invasion has also been observed in human nasopharyngeal carcinoma NPC-TW 039 cells. The underlying mechanisms for these effects are multifaceted and involve the modulation of key signaling pathways that regulate cell movement and the degradation of the extracellular matrix. For example, in renal cell carcinoma, this compound is believed to inhibit migration and invasion by regulating the Akt/NF-κB/MMP-9 signaling pathway. nih.gov Similarly, in prostate cancer cells, it has been shown to negatively regulate the Akt/mTOR/MMP-9 signaling pathway.
Furthermore, in human liver cancer cells, this compound has been found to inhibit invasion and migration by preventing the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. spandidos-publications.com This is achieved through the induction of autophagy, which in turn inhibits Wnt/β-catenin pathway activity and decreases the expression of metastatic tumor antigen 1 (MTA1). spandidos-publications.com
Matrix Metalloproteinase (MMP) Modulation (e.g., MMP-9)
The inhibition of cancer cell invasion and metastasis by this compound is significantly linked to its ability to modulate the activity of matrix metalloproteinases (MMPs). MMPs are a family of enzymes responsible for degrading the extracellular matrix, a key step in enabling cancer cells to invade surrounding tissues and metastasize. nih.gov
Research has consistently shown that this compound can downregulate the expression and activity of several MMPs, with a particular focus on MMP-9. In renal cell carcinoma, prostate cancer, and human colon cancer cells, this compound treatment has been shown to reduce the protein levels of MMP-9. spandidos-publications.comnih.gov This reduction in MMP-9 is often linked to the inhibition of upstream signaling pathways such as Akt/NF-κB and Akt/mTOR. nih.gov
Beyond MMP-9, this compound has also been found to affect other MMPs. In human colon cancer SW620 cells, this compound decreased the protein expression levels of not only MMP-9 but also MMP-2 and MMP-1. spandidos-publications.com The activity of MMP-2 is also reported to be reduced by this compound in nasopharyngeal carcinoma cells. This broad-spectrum inhibition of MMPs underscores the potent anti-metastatic potential of this compound.
The following table summarizes the effect of this compound on different MMPs in various cancer cell lines:
| Cancer Cell Line | Modulated MMPs | Effect | Associated Pathway | Reference |
| Renal Cell Carcinoma | MMP-9 | Reduced protein levels | Akt/NF-κB | nih.gov |
| Prostate Cancer | MMP-9 | Decreased protein levels | Akt/mTOR | |
| Human Colon Cancer (SW620) | MMP-1, MMP-2, MMP-9 | Decreased protein expression | NF-κB | spandidos-publications.com |
| Nasopharyngeal Carcinoma | MMP-2, MMP-9 | Reduced activity | MAPK, RhoA |
Mechanistic Reversal of Cellular Therapeutic Resistance
One of the significant therapeutic potentials of this compound lies in its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer treatment where cancer cells become resistant to a wide range of chemotherapeutic drugs. This compound has been shown to counteract MDR through several mechanisms, primarily by targeting ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump chemotherapeutic drugs out of cancer cells.
This compound has been demonstrated to inhibit the function of P-glycoprotein (P-gp/ABCB1) and multidrug resistance-associated protein 1 (MRP1/ABCC1). nih.gov In drug-resistant cancer cell lines, this compound has been shown to downregulate the expression of P-glycoprotein at both the mRNA and protein levels. This leads to an increased intracellular accumulation of chemotherapeutic agents, thereby re-sensitizing the resistant cells to the drugs. For example, in a multidrug-resistant human laryngeal cancer cell line, this compound treatment increased the retention of rhodamine 123, a P-gp substrate, and downregulated the expression of MDR1.
Furthermore, this compound has been shown to act as a TRAIL (TNF-related apoptosis-inducing ligand) sensitizer. nih.gov Many cancer cells develop resistance to TRAIL-induced apoptosis. This compound can overcome this resistance by inducing the expression of TRAIL death receptors DR4 and DR5, making the cancer cells susceptible to TRAIL-mediated cell death. nih.gov
The combination of this compound with conventional chemotherapeutic drugs such as doxorubicin, paclitaxel, and vincristine has shown synergistic cytotoxic effects in various MDR cancer cell lines.
Anti-inflammatory Mechanisms at the Cellular Level
This compound possesses potent anti-inflammatory properties, which are attributed to its ability to modulate various cellular and molecular pathways involved in inflammation. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
In macrophage and chondrogenic cell lines, this compound has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB, which in turn blocks the nuclear translocation of NF-κB p65. This leads to a reduction in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
The anti-inflammatory effects of this compound are also linked to its ability to modulate the production of other inflammatory mediators. For instance, it has been reported to alleviate lipopolysaccharide (LPS)-induced abnormal pain by inhibiting the production of prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2).
Moreover, this compound has been shown to play a role in resolving inflammation and fibrosis. In a model of silica-induced pulmonary inflammation and fibrosis, this compound intervention was found to alleviate these conditions, potentially by regulating autophagy and associated apoptotic pathways.
Cytokine Release Modulation (e.g., IL-6, TNF-α, TGF-β)
This compound has demonstrated significant capabilities in modulating the release of key cytokines involved in inflammatory and fibrotic processes. In clinical trials for silicosis, this compound was observed to significantly decrease the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and transforming growth factor-beta (TGF-β). nih.govqmul.ac.uk In vitro experiments have further substantiated these findings, showing that this compound can reduce the production of inflammatory cytokines from monocytes and macrophages. nih.govqmul.ac.uk This inhibitory effect on pro-inflammatory and pro-fibrotic cytokines is a cornerstone of its therapeutic potential. For instance, in rats exposed to silica or bleomycin, this compound treatment markedly inhibited the production of TGF-β by alveolar macrophages. nih.gov Similarly, in a rat model of pulmonary fibrosis, this compound reduced TGF-β content. globethesis.com Studies on human lung fibroblasts (MRC-5 cells) also revealed that this compound could significantly inhibit the increase of various extracellular matrix proteins induced by TGF-β1 stimulation. globethesis.com The mechanism may involve the inhibition of Ca2+ influx into cells, thereby reducing the activity of calmodulin and subsequently decreasing the expression of TGF-β1. globethesis.com
Table 1: Effects of this compound on Cytokine Release
| Cytokine | Model System | Observed Effect | Reference |
|---|---|---|---|
| IL-6 | Clinical trials (silicosis) | Decreased production | nih.govqmul.ac.uk |
| IL-6 | HCoV-OC43 infected MRC-5 cells | Reduced levels | nih.gov |
| TNF-α | Clinical trials (silicosis) | Decreased production | nih.govqmul.ac.uk |
| TNF-α | Alveolar macrophages (rat) | Marginally reduced release | nih.gov |
| TGF-β | Clinical trials (silicosis) | Decreased production | nih.govqmul.ac.uk |
| TGF-β | Alveolar macrophages (silica-exposed rats) | Markedly inhibited production | nih.gov |
| TGF-β | Rat model of pulmonary fibrosis | Reduced content | globethesis.com |
Antiviral Mechanisms at the Cellular Level
This compound exhibits broad-spectrum antiviral activity through a primary mechanism involving the blockade of viral entry into host cells. nih.gov A key target is the two-pore channel 2 (TPC2), an intracellular calcium/cation channel located in the membranes of endolysosomes. nih.govqmul.ac.ukmdpi.com Viruses like SARS-CoV-2 rely on these channels for egress from endolysosomes and subsequent replication. nih.govmdpi.com By blocking TPC2, this compound effectively inhibits the replication of viruses such as SARS-CoV-2 and HCoV-OC43 at low micromolar concentrations. nih.govqmul.ac.ukmdpi.com This antagonism of TPC2 has been shown to be specific, as antagonism of another lysosomal target, TRPML1, did not have the same antiviral effect against a SARS-CoV-2 pseudovirus. nih.govqmul.ac.uk
The antiviral action of this compound occurs at the early-entry stage of the viral life cycle, specifically impeding the intracellular trafficking of the virus from early endosomes to endolysosomes. nih.gov Furthermore, this compound's antiviral effects are multifaceted, involving both autophagy-dependent and -independent cellular pathways. researchgate.netresearchgate.net It has been shown to modulate autophagic activity in a dose-dependent manner, which can impact viral replication. researchgate.netresearchgate.net
Immunomodulatory Mechanisms at the Cellular Level
The immunomodulatory properties of this compound are closely linked to its anti-inflammatory and cytokine-modulating effects. nih.gov It has been shown to possess immunoregulatory properties, which contribute to its therapeutic potential in various diseases. nih.gov One of the key mechanisms is its ability to reduce the production of inflammatory cytokines from monocytes and macrophages. nih.govqmul.ac.uk This can help to alleviate excessive inflammatory responses, such as the cytokine storm observed in severe viral infections. nih.govqmul.ac.uk
Cardiovascular System Modulatory Mechanisms at the Cellular and Molecular Level
This compound's effects on the cardiovascular system are primarily attributed to its function as a calcium channel blocker. nih.govabmole.com It blocks voltage-activated L-type and T-type Ca2+ channels in a variety of excitable cells, including cardiac and vascular smooth muscle cells. nih.govnih.gov This blockade of calcium influx leads to vasodilation and is the basis for its traditional use in treating hypertension. nih.gov Electrophysiological and radioligand binding studies have revealed that this compound's binding site is located at the benzothiazepine receptor on the alpha 1-subunit of the L-type Ca2+ channel. nih.gov
In addition to its effects on calcium channels, this compound is also a potent blocker of Ca2+-activated K+ (K(Ca)) channels. nih.gov In vascular smooth muscle cells, this compound inhibits norepinephrine-induced vasocontraction by blocking Ca2+ influx, but not the release of Ca2+ from intracellular stores. nih.gov It also interferes with the interaction between thapsigargin (B1683126) and Ca++ adenosine (B11128) triphosphatase, further impacting intracellular calcium concentration. nih.gov These multiple actions on ion channels contribute to its antiarrhythmic and antihypertensive properties. nih.gov
Antioxidant Mechanisms at the Cellular Level
This compound demonstrates significant antioxidant properties through multiple cellular mechanisms. It has the ability to directly scavenge active oxygen radicals, including superoxide (B77818) anions (O2•−) and hydroxyl radicals (•OH). nih.gov Studies have shown that this compound can remarkably scavenge O2•− in a concentration-dependent manner. nih.gov
A key pathway involved in this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. nih.gov Upon activation by stimuli like this compound, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. nih.govfrontiersin.org this compound has been shown to be an effective activator of Nrf2 nuclear translocation. nih.gov In a diabetic nephropathy rat model, this compound treatment enhanced the p-Nrf2/Nrf2 ratio and HO-1 levels, thereby elevating antioxidant activity. nih.gov Furthermore, this compound has been found to increase the expression of antioxidative enzymes like SOD in animal studies. nih.gov In human keratinocytes, this compound increased the expression of SOD (Cu/Zn) and SOD (Mn) while reducing catalase levels. nih.goviiarjournals.org The production of intracellular reactive oxygen species (ROS) by this compound itself can also play a role in inducing autophagy, which has protective effects. researchgate.net
Table 2: Antioxidant Mechanisms of this compound
| Mechanism | Cellular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Direct Scavenging | Superoxide anions (O2•−), Hydroxyl radicals (•OH) | Remarkable scavenging of active oxygen radicals | nih.gov |
| Nrf2 Pathway Activation | Nrf2/HO-1 signaling | Enhanced p-Nrf2/Nrf2 ratio and HO-1 levels | nih.gov |
| Antioxidant Enzyme Expression | Superoxide Dismutase (SOD) | Increased expression | nih.gov |
| Antioxidant Enzyme Expression | Catalase | Reduced expression in keratinocytes | nih.goviiarjournals.org |
| ROS Production | Intracellular ROS | Induction of autophagy | researchgate.net |
Antifibrotic Mechanisms
This compound exhibits potent antifibrotic effects, particularly in the context of pulmonary fibrosis. globethesis.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netspringermedicine.com Its mechanisms are multifaceted and involve the modulation of key fibrotic pathways and cellular processes. A primary target is the TGF-β signaling pathway, a central driver of fibrosis. globethesis.comresearchgate.net this compound has been shown to suppress TGF-β1-induced differentiation of fibroblasts into myofibroblasts, a critical step in tissue fibrosis. researchgate.netnih.gov It also inhibits the deposition of extracellular matrix components like collagen. mdpi.comnih.gov
At the cellular level, this compound's antifibrotic actions are linked to the induction of autophagy. researchgate.netresearchgate.netnih.gov It can restore impaired autophagy flux induced by TGF-β1. nih.gov Specifically, this compound promotes Rheb-mTOR and NRF2-SQSTM1 mediated autophagy, which helps to protect against lung fibrosis. nih.gov It also alleviates pulmonary fibrosis by inhibiting alveolar epithelial cell senescence through the PINK1/Parkin-mediated mitophagy pathway. nih.gov Furthermore, this compound has been found to suppress silica-induced pulmonary fibrosis by targeting the PI3K/AKT signaling pathway. researchgate.netresearchgate.net
Antimicrobial/Antibacterial Mechanisms
This compound and its derivatives have demonstrated notable antimicrobial and antibacterial properties. nih.govnih.govresearchgate.netacs.org While natural this compound shows some inhibitory effect against strains like methicillin-resistant Staphylococcus aureus (MRSA) and E. coli at higher concentrations, its derivatives exhibit significantly enhanced activity. nih.gov For example, a derivative of this compound, MAnT, showed potent activity against S. aureus. nih.govresearchgate.netacs.org
The antibacterial mechanism of this compound and its derivatives involves multiple actions. One key mechanism is the disruption of the bacterial cell membrane. nih.govacs.org It is suggested that the cationic nature of this compound derivatives allows them to interact with the negatively charged phospholipids (B1166683) in the bacterial membrane, leading to membrane damage and increased permeability. acs.org this compound also interacts with the peptidoglycan wall, interfering with cell wall biosynthesis. nih.govacs.org Additionally, these compounds can induce a state of oxidative stress in bacteria by producing reactive oxygen species (ROS), which contributes to loss of viability. nih.govacs.org Some derivatives have also been shown to bind to bacterial plasmid DNA, potentially interfering with DNA function. nih.govresearchgate.net
This compound is also effective against fungal biofilms. It has been shown to inhibit the formation of Candida albicans biofilms and disrupt mature biofilms. nih.govplos.orgresearchgate.net The mechanism may be related to the inhibition of hyphal growth, a key virulence factor for C. albicans, potentially through the Ras/cAMP pathway. nih.govresearchgate.net
Preclinical Pharmacological Investigations and Model Systems
In vitro Cell Line Studies for Mechanistic Elucidation
In vitro studies using cultured cell lines are fundamental for dissecting the molecular pathways affected by Tetrandrine (B1684364). This research spans both cancerous and non-cancerous cell systems, providing a broad understanding of its cellular impacts.
This compound has demonstrated significant anti-tumor effects across a wide array of human cancer cell lines. A primary mechanism observed is the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. nih.gov
In human leukemia cell lines, such as U937 and NB4, this compound has been shown to induce differentiation and autophagy. nih.govsemanticscholar.org Studies on breast cancer cells, including MDA-MB-231, HCC1937, and MCF7, have revealed its anti-proliferative and cytotoxic activities. nih.gov It has also been found to inhibit the formation of mammospheres, which are enriched in cancer-initiating cells. nih.gov For lung carcinoma (A549), liver cancer (HepG2), and colon cancer (HCT-116, SW620, LoVo) cell lines, this compound consistently reduces cell viability. nih.govnih.gov Its effects on colon cancer cells are associated with the activation of the p38 MAPK signaling pathway and the generation of reactive oxygen species (ROS). nih.gov
Mechanistic studies indicate that this compound can arrest the cell cycle at different phases. For instance, in pancreatic and prostate cancer cells, it causes a G0/G1 phase arrest by increasing p21Cip1/Waf1 levels and decreasing cyclin D1 protein levels. nih.gov The compound's ability to induce apoptosis is often linked to its capacity to trigger TNF-related apoptosis-inducing ligand (TRAIL) pathways. nih.gov Furthermore, this compound has been investigated in bladder and renal cancer cell lines, where it also shows promise in inducing autophagy and inhibiting cell growth. nih.govnih.gov
Table 1: Summary of In Vitro Effects of this compound on Various Cancer Cell Lines
This compound's effects have also been characterized in non-cancerous cells, particularly those involved in inflammation and fibrosis. In studies using mouse peritoneal macrophages, guinea-pig alveolar macrophages, and the J774 macrophage-like cell line, this compound caused a dose- and time-dependent loss of cell viability. nih.gov This cytotoxic effect was associated with a significant increase in the production of Prostaglandin (B15479496) E2, an immunomodulatory and proinflammatory molecule. nih.gov
Further research on macrophages has revealed that this compound can inhibit the STING-TBK1/NF-κB signaling pathway. researchgate.net This pathway is critical in the inflammatory response, and its inhibition by this compound leads to reduced inflammation, which has been suggested as a potential mechanism for its therapeutic effects in conditions like atherosclerosis. researchgate.net In endothelial cells, this compound has been noted to inhibit calcium influx, which is relevant to its cardiovascular properties. wikipedia.org
Mechanistic in vivo Animal Model Studies
In vivo animal studies are essential for confirming the physiological relevance of in vitro findings and for understanding the compound's effects within a complex biological system.
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating anti-cancer efficacy before clinical trials. nih.gov this compound has been shown to suppress tumor growth in various xenograft models.
In a model using human glioblastoma GBM 8401/luc2 cells, this compound treatment led to reduced tumor size. mdpi.com Mechanistic analysis of the excised tumors revealed increased levels of cleaved caspase-3, -8, and -9, indicating that the tumor suppression was mediated through the induction of apoptosis. mdpi.com Similarly, in a cervical SiHa tumor xenograft model, this compound administration increased apoptosis and activated caspase-3. nih.gov
A significant finding from xenograft studies is this compound's ability to reverse multidrug resistance (MDR). In a xenograft model using MDR human breast adenocarcinoma cells (MCF-7/adr), co-administration of this compound with the chemotherapy drug Doxorubicin (B1662922) significantly enhanced the anti-tumor activity of Doxorubicin. nih.gov The underlying mechanism was identified as the inhibition of P-glycoprotein (P-gp), a protein that actively pumps chemotherapeutic agents out of cancer cells. By inhibiting P-gp, this compound increases the intracellular accumulation of the co-administered drug. nih.gov
Table 2: Examples of this compound Studies in Xenograft Models
This compound's effects have been specifically investigated in animal models of organ damage, particularly lung injury. In mouse models of silicosis, a disease characterized by lung inflammation and fibrosis caused by silica (B1680970) inhalation, this compound has been shown to be protective. nih.govmdpi.com Histopathological analysis showed that this compound intervention significantly alleviated lung inflammation and fibrosis. nih.gov Mechanistically, it is suggested that this compound exerts these effects by regulating autophagy, a cellular process for degrading and recycling damaged components. mdpi.com Transmission electron microscopy of lung tissue from treated mice revealed more morphologically normal lysosomes and autophagosomes compared to the untreated silica-exposed group. nih.gov
In hepatic studies, an orthotopic xenograft model using the liver cancer cell line HepG2 was employed. nih.gov In this model, this compound treatment resulted in an increase in apoptotic cells within the tumors and a reduction in the phosphorylation of AKT (p-AKT), a key protein in cell survival pathways. nih.gov
Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. rjpbr.comnih.gov This method integrates in vitro data with physiological and anatomical parameters of a species to predict the concentration of a drug in various tissues over time, reducing the reliance on extensive animal testing. rjpbr.comresearchgate.net
A PBPK model for this compound has been developed to understand its disposition, particularly its concentration in the lungs. nih.gov This model was created using comparative pharmacokinetic data from rats and dogs, which helped to elucidate interspecies differences and pharmacokinetic mechanisms. nih.gov The animal-specific models were then scaled to a human model. Key findings from this modeling work confirmed that the systemic clearance of this compound is primarily through hepatic metabolism. Furthermore, the model identified that the lysosomal trapping of the basic this compound molecule is a crucial factor contributing to its large volume of distribution and its varied distribution across different tissues. nih.gov This type of modeling is vital for translating in vitro findings to in vivo efficacy by predicting whether therapeutic concentrations can be achieved at the target organ. nih.gov
Comparative Studies with Natural Analogs and Synthetic Derivatives for Mechanistic Insights
To better understand the structure-activity relationships and mechanisms of action of this compound, extensive research has been conducted comparing its biological activities with those of its natural analogs and newly created synthetic derivatives. These studies are crucial for elucidating the specific chemical moieties responsible for its pharmacological effects and for developing new, more potent therapeutic agents.
Natural Analogs
Natural analogs of this compound, which share the core bisbenzylisoquinoline skeleton but differ in minor structural details, provide valuable insights into its mechanism of action. Key analogs include Fangchinoline (B191232), Berbamine, and Hernandezine.
Fangchinoline Fangchinoline has a molecular structure that is nearly identical to this compound, with the only difference being a hydroxyl (–OH) group at the C7 position in Fangchinoline, whereas this compound has a methoxy (B1213986) (–OCH3) group at the same position. researchgate.net Despite this minor difference, their biological activities can vary significantly.
In comparative studies on inflammation, both compounds demonstrated anti-inflammatory effects. nih.gov However, their underlying mechanisms diverge. For instance, at a concentration of 100 micromolar, Fangchinoline inhibited cyclooxygenase by 35%, while this compound showed no inhibition at the same concentration. nih.gov Conversely, this compound at 12.5 microM produced a 95% inhibition of murine interleukin-5 (mIL-5) activity, an effect not observed with Fangchinoline. nih.gov Both compounds inhibited human interleukin-6 (hIL-6) activity, with this compound showing slightly higher potency. nih.gov These findings suggest that even small structural variations can lead to different biochemical mechanisms of anti-inflammatory action. nih.gov In the context of cancer, both this compound and Fangchinoline have been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the function of P-glycoprotein (P-gp), thereby increasing the intracellular concentration of anticancer drugs. nih.govresearchgate.netnih.gov
Berbamine Berbamine is another bisbenzylisoquinoline alkaloid that differs slightly in its chemical structure from this compound. This structural variance leads to notable differences in potency. In studies examining the production of inflammatory cytokines, this compound was found to be 6 to 18 times more potent than Berbamine at inhibiting the production of interleukin-1 and tumor necrosis factor (TNF-alpha) by monocytes and macrophages. nih.gov A key mechanistic difference identified was that this compound significantly suppressed phosphoinositide turnover, a critical signaling pathway, while Berbamine had no such effect. nih.gov Furthermore, when evaluated for their ability to reverse MDR in cancer cells, this compound was more effective than Berbamine. amegroups.cn Comparative studies on calcium mobilization also showed that Berbamine was less potent than this compound in inhibiting Ca2+ entry and release in HL-60 cells. journalagent.com
Hernandezine Hernandezine is a structural analog of this compound that has also been investigated for its effects on calcium signaling. Studies on rat glioma C6 cells showed that both this compound and Hernandezine inhibit the elevation of cytoplasmic Ca2+ concentration induced by agents like bombesin (B8815690) and thapsigargin (B1683126). nih.gov They achieve this by inhibiting both the release of Ca2+ from intracellular stores and the entry of Ca2+ from the extracellular medium. nih.gov However, this compound is significantly more potent than Hernandezine, with the doses required to abolish the Ca2+ increase being 30 microM for this compound versus 300 microM for Hernandezine. nih.gov Both compounds were also found to inhibit the bombesin-induced accumulation of inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov Similarly, in endothelial cells, both alkaloids were shown to antagonize the entry of calcium that is stimulated by the depletion of internal stores. nih.gov
| Compound | Structural Difference from this compound | Comparative Biological Activity | Mechanistic Insight |
|---|---|---|---|
| Fangchinoline | Hydroxyl group at C7 (vs. Methoxy group in this compound) researchgate.net | - Showed 35% cyclooxygenase inhibition, unlike this compound. nih.gov | Different anti-inflammatory pathways are modulated despite structural similarity. nih.gov |
| Berbamine | Different stereochemistry and linkage of benzyl (B1604629) groups. | - 6-18 times less potent in inhibiting IL-1 and TNF-alpha production. nih.gov | Does not suppress phosphoinositide turnover, unlike this compound. nih.gov |
| Hernandezine | Structural isomer of this compound. | - Approximately 10 times less potent in inhibiting Ca2+ mobilization in glioma cells. nih.gov | Both inhibit IP3 accumulation, suggesting a shared mechanism in blocking this signaling pathway. nih.gov |
Synthetic Derivatives
The synthesis of novel this compound derivatives is a key strategy aimed at enhancing its therapeutic properties, particularly its anticancer activity, and improving characteristics like aqueous solubility. mdpi.com Structural modifications are often focused on specific positions of the this compound molecule, such as the C-14 position, which has been shown to yield derivatives with improved anticancer effects. mdpi.comfrontiersin.org
Numerous studies have reported the successful synthesis of this compound derivatives with significantly greater cytotoxic activity against various human cancer cell lines compared to the parent compound. For example, a series of 14-sulfonamide-tetrandrine derivatives were synthesized and evaluated for their anticancer potential. nih.gov One derivative, compound 23 (modified with a 2-naphthalenesulfonyl group), showed impressive inhibitory activity against all five tested cancer cell lines, with a particularly low IC₅₀ value of 1.18 µM against MDA-MB-231 breast cancer cells. nih.gov Further investigation revealed that this compound induced potent apoptotic cell death. nih.gov
In another study, forty C-14 sulfonate this compound derivatives were synthesized and tested against four human hepatocellular carcinoma (HCC) cell lines. frontiersin.org The results indicated that 70% of the derivatives exhibited more significant inhibitory activity than this compound itself. frontiersin.org Compound 33 was the most effective, with IC₅₀ values ranging from 1.65 to 2.89 µM across the four HCC cell lines, demonstrating an anti-proliferation effect more than 20 times greater than the commonly used anticancer drug 5-fluorouracil. frontiersin.org
Modifications have also included the introduction of amino acid substituents at the C-14 position to improve both anticancer effects and aqueous solubility. mdpi.com Most of these prepared compounds significantly inhibited the proliferation of cancer cells, with IC₅₀ values that were comparable to or lower than that of this compound, particularly against HCT-15 colon cancer cells. mdpi.com Other synthetic approaches, such as the Suzuki-Miyaura reaction to create 5-bromothis compound derivatives, have also yielded compounds with stronger cytotoxic effects than the parent compound against A549 lung cancer cells. tsijournals.com Preliminary mechanistic studies of these derivatives indicated that their efficacy was mediated by inducing apoptosis and causing cell cycle arrest at the S and G2 phases. tsijournals.com
| Derivative Type | Lead Compound | Cancer Cell Line | IC₅₀ (µM) of Derivative | IC₅₀ (µM) of this compound | Reference |
|---|---|---|---|---|---|
| 14-(2-naphthalenesulfonyl)-amino-tetrandrine (Compound 23) | Compound 23 | MDA-MB-231 (Breast) | 1.18 | > 10 | nih.gov |
| C14-sulfonate derivative (Compound 33) | Compound 33 | HepG-2 (Liver) | 1.65 | 9.34 | frontiersin.org |
| C14-sulfonate derivative (Compound 33) | Compound 33 | SMMC-7721 (Liver) | 1.77 | 11.21 | frontiersin.org |
| C14-amino acid derivative (Compound 3) | Compound 3 | HCT-15 (Colon) | 3.01 | 6.12 | mdpi.com |
| Suzuki-Miyaura reaction derivative (Compound 1) | Compound 1 | A549 (Lung) | 2.20 | 6.52 | tsijournals.com |
| Suzuki-Miyaura reaction derivative (Compound 1) | Compound 1 | P388 (Leukemia) | 0.98 | 1.22 | tsijournals.com |
Emerging Research Frontiers and Future Directions
Elucidation of Remaining Unknown Biosynthetic Pathways and Enzymes
The biosynthesis of tetrandrine (B1684364) begins with the amino acid L-tyrosine, following a pathway similar to other benzylisoquinoline alkaloids (BIAs) to form the precursor N-methylcoclaurine. nih.gov This part of the pathway involves several known enzymes, including tyrosine decarboxylase, (S)-norcoclaurine synthase, and various methyltransferases. nih.gov However, the subsequent enzymatic steps that convert N-methylcoclaurine into the final this compound molecule remain largely uncharacterized. nih.govfrontiersin.org
Recent transcriptomic analyses of Stephania tetrandra, the plant source of this compound, have identified candidate genes that may be involved in these downstream steps. nih.govfrontiersin.org Researchers speculate that enzymes from the cytochrome P450 family, specifically the CYP80 family, and other O-methyltransferases (OMTs) play a crucial role in the final stages of this compound synthesis. nih.govresearchgate.net The identification and characterization of these unknown enzymes are critical for understanding the complete biosynthetic pathway and for enabling heterologous production of this compound.
Key enzymes in the known portion of the this compound biosynthetic pathway include:
Tyrosine decarboxylase
Tyramine (B21549) 3-hydroxylase
Tyrosine aminotransferase
(S)-norcoclaurine synthase
(S)-norcoclaurine 6-O-methyltransferase (6OMT)
(S)-coclaurine N-methyltransferase nih.gov
Identification of Novel Molecular Targets and Off-Targets
Historically, this compound's mechanism of action was primarily attributed to its function as a calcium channel blocker. nih.gov However, recent research has unveiled a more complex and multifaceted interaction with various cellular components. A significant breakthrough has been the identification of Lysosomal Integral Membrane Protein-2 (LIMP-2) as a direct molecular target of this compound. polyu.edu.hkebi.ac.uk This interaction is believed to be central to many of this compound's observed pharmacological effects. polyu.edu.hk At lower concentrations, this compound's inhibition of LIMP-2 disrupts cellular cholesterol metabolism, while at higher concentrations, it can lead to non-specific inhibition of other lysosomal proteins, triggering cellular stress responses and cell death, which are considered off-target effects. polyu.edu.hk
Beyond LIMP-2, other novel molecular targets for this compound have been identified, expanding the understanding of its therapeutic potential. These include:
Ether-à-go-go-1 (Eag1) ion channels : this compound has been identified as a natural inhibitor of Eag1 channels, which are implicated in the proliferation and malignant transformation of certain cancer cells. nih.gov
Nuclear Receptor Subfamily 4A1 (NR4A1) : This orphan nuclear receptor, which is highly expressed in pancreatic cancer, has been identified as another target of this compound. mdpi.com
These findings highlight the promiscuous nature of this compound's interactions within the cell and underscore the importance of identifying both its primary targets and its off-target effects to fully understand its therapeutic window and potential side effects.
Rational Design and Optimization of Next-Generation this compound Analogues with Enhanced Specificity
To improve the therapeutic index of this compound, researchers are actively engaged in the rational design and synthesis of novel analogues. polyu.edu.hksci-hub.se The primary goals of these efforts are to enhance the compound's specificity for its therapeutic targets, thereby increasing its efficacy and reducing off-target toxicities. polyu.edu.hk Additionally, medicinal chemists are working to improve the physicochemical properties of this compound, such as its poor aqueous solubility, which currently limits its clinical utility. mdpi.com
Structural modifications are being explored at various positions on the this compound scaffold. For example, substitutions at the C-14 position have yielded derivatives with improved anticancer activity. mdpi.comnih.govmdpi.comrsc.orgnih.gov By attaching different chemical moieties, such as amino acids or sulfonamide groups, researchers have been able to modulate the biological activity of the parent compound. mdpi.commdpi.comrsc.orgnih.gov
Some of the strategies being employed in the development of next-generation this compound analogues include:
Modification of the 12-methoxy group : This is being explored to reduce potential metabolic toxification. nih.gov
Introduction of amino acid and urea groups at the C-14 position : This has been shown to enhance in vitro anticancer bioactivity. mdpi.com
Synthesis of 14-sulfonamide-tetrandrine derivatives : These have demonstrated potent cytotoxic activity against various human cancer cell lines. rsc.orgnih.gov
These synthetic efforts are paving the way for the development of new this compound-based therapies with improved pharmacological profiles.
Exploration of Synergistic Molecular Interactions with Other Agents
A growing body of evidence suggests that this compound can act synergistically with other therapeutic agents, enhancing their efficacy and potentially overcoming drug resistance. researchgate.net This has led to significant interest in its potential use in combination therapies, particularly in the context of cancer treatment.
Numerous studies have demonstrated that this compound can potentiate the cytotoxic effects of conventional chemotherapeutic drugs. For instance, it has been shown to work synergistically with agents such as cisplatin, paclitaxel, and doxorubicin (B1662922) in various cancer cell lines. nih.govnih.gov The mechanisms underlying these synergistic interactions are multifaceted and can involve the downregulation of genes associated with chemotherapy resistance. nih.gov
Examples of synergistic combinations with this compound include:
Chloroquine : The combination of this compound and chloroquine has been shown to exhibit synergistic anti-tumor activity both in vitro and in vivo. nih.gov
Arsenic Trioxide (AsIII) : A synergistic cytotoxic effect has been observed with the combined regimen of AsIII and this compound against breast cancer cells. researchgate.net
Radiation Therapy : this compound can act as a radiosensitizer, increasing the susceptibility of cancer cells to radiation-induced apoptosis. oncotarget.com
These findings suggest that incorporating this compound into existing treatment regimens could be a promising strategy for improving therapeutic outcomes.
Application of Advanced Synthetic Biology for Sustainable and Efficient Production
The natural supply of this compound from its plant source, Stephania tetrandra, is limited by the slow growth of the plant and diminishing wild resources. frontiersin.orgnih.gov To address this challenge and ensure a sustainable and efficient supply for research and potential clinical use, scientists are turning to advanced synthetic biology and metabolic engineering approaches. frontiersin.org
The goal is to reconstruct the this compound biosynthetic pathway in a microbial host, such as yeast or bacteria, which can be easily cultured and scaled up for industrial production. frontiersin.org This involves identifying all the genes encoding the enzymes in the pathway and introducing them into the host organism. While significant progress has been made in elucidating the early steps of the pathway, the complete sequence of enzymes remains to be fully characterized. nih.govfrontiersin.org
Another promising approach is the use of plant hairy root cultures. nih.govcncb.ac.cn This technique involves genetically transforming plant tissues to produce highly branched root systems that can be grown in bioreactors. These hairy root cultures have been shown to produce this compound, and researchers are working to optimize the culture conditions to maximize yields. nih.govcncb.ac.cn
These biotechnological methods hold the potential to provide a cost-effective and environmentally friendly alternative to the extraction of this compound from its natural source.
Mechanistic Investigations in More Complex and Physiologically Relevant in vitro and in vivo Systems
To better predict the clinical efficacy of this compound, researchers are moving beyond simple cell culture models and employing more complex and physiologically relevant systems to investigate its mechanisms of action. This includes the use of three-dimensional (3D) cell cultures, co-culture systems, and various animal models that more accurately mimic human diseases.
In the realm of cancer research, human tumor xenograft models in mice are being used to evaluate the in vivo antitumor activity of this compound and its analogues. nih.govnih.goviiarjournals.org These studies have provided valuable insights into the compound's ability to inhibit tumor growth and induce apoptosis in a living organism. nih.govnih.goviiarjournals.org
Animal models are also being used to study the effects of this compound in other disease contexts. For example, rodent models of silicosis have been instrumental in confirming the anti-fibrotic effects of this compound. nih.gov Similarly, mouse models of oxaliplatin-induced neuropathic pain are being used to explore the compound's anti-inflammatory and analgesic properties. frontiersin.org
Q & A
Q. What are the primary molecular targets and signaling pathways modulated by tetrandrine in cancer research?
this compound predominantly inhibits oncogenic pathways such as PI3K/Akt/mTOR and EGFR/MAPK, which are critical for cell proliferation and metastasis. Key downstream effects include reduced phosphorylation of Akt (Ser473/Thr308) and suppression of MMP-9 activity, as validated in prostate (DU145, PC-3) and colorectal (HT29) cancer models . Methodologically, Western blotting and RT-qPCR are recommended to quantify pathway protein/gene expression (e.g., p-Akt, MMP-9) after this compound treatment.
Q. Which experimental models are routinely used to evaluate this compound’s anti-tumor efficacy?
In vitro studies frequently employ human cancer cell lines (e.g., Ishikawa for endometrial cancer, HCT116 for colorectal cancer) treated with this compound at IC50 concentrations (e.g., 7.2 µM for HCT116). In vivo models include xenograft mice (e.g., breast cancer metastasis inhibition) and retrospective clinical cohorts (e.g., silicosis patients). Dose-response curves (MTT assays) and Transwell migration/invasion assays are standard for assessing viability and metastatic traits .
Q. How do researchers assess this compound-induced apoptosis and cell cycle arrest?
Apoptosis is quantified via flow cytometry (Annexin V/PI staining) and caspase-3 activation. Cell cycle arrest (e.g., G1/S phase in EOMA cells) is analyzed using propidium iodide staining and flow cytometry. This compound’s pro-apoptotic effects correlate with Bax upregulation, Bcl-2 downregulation, and reduced p-Akt/Akt ratios, as shown in endometrial cancer models .
Advanced Research Questions
Q. How can this compound’s contradictory effects on MMP-2 and MMP-9 be resolved experimentally?
While this compound consistently downregulates MMP-9 in prostate and colorectal cancers, MMP-2 suppression is context-dependent. To resolve discrepancies, combine zymography (for enzyme activity) with siRNA knockdown of specific MMPs. For example, in HT29 cells, this compound reduces MMP-9 mRNA by 50% at 2 µM but leaves MMP-2 unaffected, suggesting pathway-specific regulation .
Q. What strategies optimize this compound’s synergy with targeted therapies (e.g., PI3K/Akt inhibitors)?
Preclinical studies show enhanced anti-metastatic effects when this compound is combined with LY294002 (PI3K inhibitor) or rapamycin (mTOR inhibitor). Use factorial experimental designs to test dose matrices (e.g., 0–20 µM this compound + 0–10 nM rapamycin) and quantify synergy via Chou-Talalay analysis. Synergistic inhibition of p-mTOR and MMP-9 in DU145/PC-3 cells supports this approach .
Q. How can network pharmacology and molecular docking improve this compound’s mechanistic validation?
Integrative methods identify this compound’s polypharmacology. For example, network pharmacology revealed 111 EC-related targets, with PI3K/Akt as a hub pathway. Molecular docking (AutoDock Vina) confirmed this compound’s binding affinity to Akt1 (ΔG = −8.2 kcal/mol). Validate predictions via CRISPR-Cas9 knockout of top targets (e.g., CCNA2/CCNB1 in NSCLC) .
Q. What role does ROS-mediated signaling play in this compound’s anti-angiogenic effects?
this compound induces ROS accumulation in EOMA cells, leading to G1/S arrest via ROS/Akt crosstalk. Measure ROS using DCFH-DA fluorescence and correlate with Akt phosphorylation (Western blot). In vivo, this compound reduces tumor vascular density by 40% in xenografts, highlighting ROS as a therapeutic lever .
Methodological Guidance
Q. Which statistical approaches are recommended for this compound dose-response studies?
Use one-way ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., 0–20 µM this compound doses). For synergy studies, apply two-way ANOVA to assess interaction effects. Ensure p<0.05 significance thresholds and report effect sizes (Cohen’s d) .
Q. How can bibliometric analysis inform emerging research priorities for this compound?
Bibliometric data (2000–2021) reveal cancer therapeutics (37% of studies) and PI3K/Akt (28%) as dominant themes. Prioritize understudied areas like this compound’s immunomodulatory effects or nanoparticle delivery systems. Collaborate with institutions like the Chinese Academy of Sciences, a leading contributor .
Q. What advanced techniques (e.g., single-cell sequencing) could elucidate this compound’s heterogeneity in tumor microenvironments?
Single-cell RNA-seq can profile this compound’s impact on stromal vs. epithelial cells in NSCLC. For example, CCNA2/CCNB1 are enriched in epithelial subpopulations, suggesting cell-type-specific targeting. Pair with spatial transcriptomics to map drug distribution in tumor sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
